Human DAAO Inhibitory Potency: A Direct Comparison with the Parent Scaffold
1,3-Diallyl-6-aminouracil demonstrates a quantifiable inhibitory effect on human D-amino acid oxidase (DAAO), a key enzyme in the regulation of the NMDA receptor co-agonist D-serine. This activity is a direct consequence of its specific substitution pattern. In contrast, the unsubstituted parent compound, 6-aminouracil, has no reported DAAO inhibitory activity in standard literature or major bioactivity databases, with its known primary mode of action being inhibition of bacterial DNA polymerase III and dihydroorotase [1]. This establishes a clear functional divergence driven by the diallyl groups.
| Evidence Dimension | Inhibition of human D-amino acid oxidase (DAAO) |
|---|---|
| Target Compound Data | IC50 = 230 nM |
| Comparator Or Baseline | 6-Aminouracil (CAS 873-83-6): No DAAO inhibitory activity reported. |
| Quantified Difference | Qualitative shift from inactive to active (IC50 = 230 nM) |
| Conditions | In vitro enzyme assay using human recombinant DAAO and D-alanine as substrate, measuring pyruvate production [2]. |
Why This Matters
For researchers investigating D-serine modulation or DAAO-related pathways, this compound provides a necessary, active tool, whereas the generic 6-aminouracil scaffold is completely ineffective.
- [1] Lang, W., Mao, C., & Dong, Y. (2016). 6-Aminouracil. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-4). Elsevier. (Summary of known mechanisms). View Source
- [2] BindingDB. (n.d.). BDBM50170228 (CHEMBL3804953): Activity Data for 1,3-diallyl-6-aminouracil. Retrieved April 22, 2026, from www.bindingdb.org View Source
